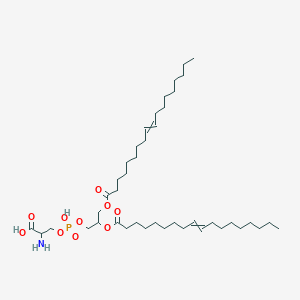
Phosphatidylserine (bovine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphatidylserine (bovine) is a phospholipid that is a crucial component of cell membranes. It plays a significant role in cell cycle signaling, particularly in apoptosis, where its exposure on the outer surface of the membrane marks the cell for destruction . Phosphatidylserine is predominantly found in the inner leaflet of the plasma membrane and is essential for the proper functioning of neuronal cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphatidylserine can be synthesized through various methods. One common method involves the transphosphatidylation of phosphatidylcholine with L-serine using phospholipase D as a catalyst . This reaction typically occurs in a biphasic system, with optimal conditions including butyl acetate/enzyme solution (1:1), L-serine (160 mg/mL), soybean lecithin (2 mg/mL), and MgCl₂ (15 mM) at 50°C for 2.5 hours with shaking .
Industrial Production Methods: Industrial production of phosphatidylserine often involves the extraction from bovine brains, soybeans, or egg yolks . The process includes purification steps such as ion exchange chromatography and gel filtration chromatography to obtain high-purity phosphatidylserine .
Chemical Reactions Analysis
Types of Reactions: Phosphatidylserine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is involved in the regulation of several intracellular signaling pathways, such as the AKT and protein kinase C pathways .
Common Reagents and Conditions: Common reagents used in the reactions involving phosphatidylserine include phospholipase D for transphosphatidylation and various enzymes for decarboxylation and other modifications . The conditions for these reactions often involve specific pH levels, temperatures, and the presence of metal ions like Mg²⁺ .
Major Products Formed: The major products formed from the reactions involving phosphatidylserine include phosphatidylethanolamine and phosphatidylcholine, which are crucial for maintaining cell membrane integrity and function .
Scientific Research Applications
Phosphatidylserine has a wide range of scientific research applications. In chemistry, it is used to study membrane dynamics and signaling pathways . In biology, it is essential for understanding cell cycle regulation and apoptosis . In medicine, phosphatidylserine is investigated for its potential in treating neurodegenerative diseases, cognitive decline, and other neurological conditions . It is also used in the food and pharmaceutical industries for its nutritional and therapeutic benefits .
Mechanism of Action
Phosphatidylserine exerts its effects by modulating the activity of various signaling pathways. It activates protein kinase C, which is involved in memory function and cognitive processes . During apoptosis, phosphatidylserine is externalized to the outer leaflet of the plasma membrane, signaling phagocytes to engulf the dying cell . This process is mediated by interactions with specific receptors and bridging ligands .
Comparison with Similar Compounds
Phosphatidylserine is unique among phospholipids due to its specific role in apoptosis and cell signaling . Similar compounds include phosphatidylethanolamine and phosphatidylcholine, which also play roles in cell membrane structure and function . phosphatidylserine’s involvement in signaling pathways and its externalization during apoptosis distinguish it from these other phospholipids .
Conclusion
Phosphatidylserine (bovine) is a vital phospholipid with significant roles in cell membrane structure, signaling pathways, and apoptosis. Its unique properties and wide range of applications make it an important compound in scientific research, medicine, and industry.
Properties
IUPAC Name |
2-amino-3-[2,3-di(octadec-9-enoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBFLCSPLLEDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78NO10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
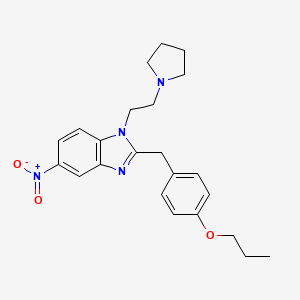
![2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B10829778.png)
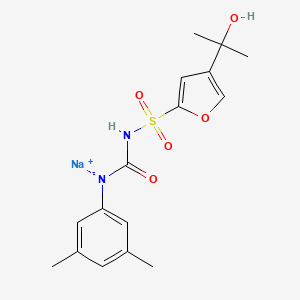
![6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10829813.png)
![2-(decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[2-(1H-indol-3-yl)ethyl]amino]propanoate](/img/structure/B10829820.png)
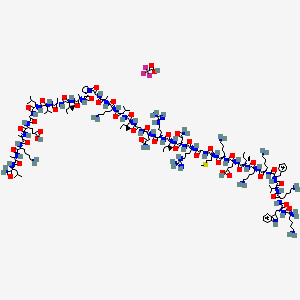
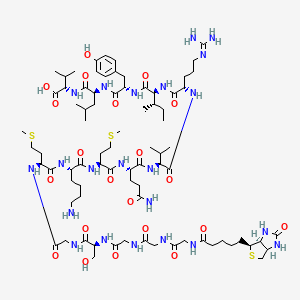
![2-methyl-4-oxo-6-[(5R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B10829835.png)
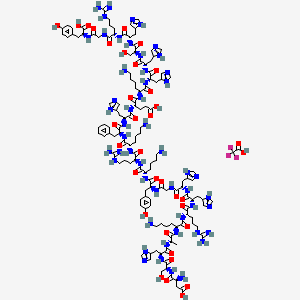

![2-[[2-[1-[(4-Fluorophenyl)methyl]indazol-3-yl]acetyl]amino]-3,3-dimethylbutanamide](/img/structure/B10829857.png)
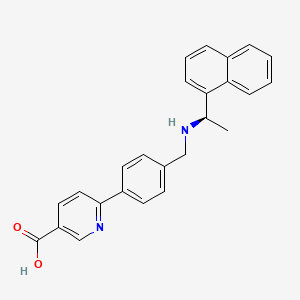
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane;hydrate](/img/structure/B10829867.png)
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10829874.png)
